Factor XIa Inhibition vs. Thrombin and Factor Xa Selectivity Profile
In a primary in vitro screen against three coagulation factors, 5,5,7-trimethyl-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-2,3-dione (compound 10a) displayed no inhibitory activity toward thrombin or factor Xa but exhibited moderate, measurable inhibition of factor XIa, reducing enzymatic activity to 0.860 ± 0.024 relative to the uninhibited control [1]. This profile contrasts with the broad-spectrum inhibition typical of many direct oral anticoagulants (DOACs) that concurrently target both factor Xa and thrombin, and suggests a pathway for selective factor XIa modulation within this scaffold series [1].
| Evidence Dimension | Factor XIa inhibition (ratio of residual activity) |
|---|---|
| Target Compound Data | 0.860 ± 0.024 (activity ratio, inhibitor present vs. absent) |
| Comparator Or Baseline | Thrombin and factor Xa (no inhibition detected); baseline control (ratio = 1.00, no inhibitor) |
| Quantified Difference | 14.0% reduction in factor XIa activity vs. baseline control; 0% reduction for thrombin and factor Xa |
| Conditions | In vitro enzymatic assay using chromogenic substrates S2765 (factor Xa), S2366 (factor XIa), and Tos-Gly-Pro-Arg-NH-Ph (thrombin), performed at the Center for Collective Use of the Russian Academy of Sciences |
Why This Matters
Selective factor XIa inhibition is a therapeutically sought profile for anticoagulation with reduced bleeding risk, making this compound a potential starting point for medicinal chemistry optimization within this underexplored scaffold.
- [1] Medvedeva S. M., Bondarenko K. A., Shikhalieva K. D., Shikhaliev Kh. S. Synthesis of new compounds in the 1,4-oxazino[2,3,4-ij]quinoline-2,3-dione series, investigation of their biological activity in silico and in vitro // Uchenye Zapiski Krymskogo Federal'nogo Universiteta imeni V. I. Vernadskogo. Biologiya. Khimiya. – 2024. – Vol. 10 (76), No. 2. – P. 297–308. DOI: 10.29039/2413-1725-2024-10-2-297-308. View Source
